Tetraammineplatinum diiodide

Description

Overview of Platinum Coordination Chemistry

Platinum, a dense, malleable, and highly unreactive precious metal, exhibits a rich and diverse coordination chemistry. Its compounds are notable for their range of oxidation states, with +2 and +4 being the most common. Platinum(II) complexes, with a d8 electron configuration, typically adopt a square planar geometry. This geometric arrangement is crucial to their reactivity and is a defining feature of many platinum(II) compounds. The coordination chemistry of platinum encompasses a vast array of ligands, including halides, phosphines, amines, and various organic molecules, leading to a wide spectrum of complexes with unique properties and applications. researchgate.netfiveable.me The nature of these ligands significantly influences the stability and reactivity of the resulting platinum complexes. fiveable.me

The study of platinum coordination complexes has been instrumental in the development of modern coordination theory. acs.org These compounds often serve as models for understanding fundamental concepts such as isomerism, the trans effect, and reaction mechanisms in inorganic chemistry. archive.orgscribd.com The ability of platinum to form stable complexes with a variety of donor atoms has led to their use in fields ranging from catalysis to materials science. researchgate.net

Historical Development of Research on Platinum(II) Ammine Complexes

The study of platinum ammine complexes dates back to the early 19th century. One of the earliest described ammine complexes was Magnus's green salt, [Pt(NH₃)₄][PtCl₄]. wikipedia.org Throughout the 19th and early 20th centuries, extensive research on platinum ammine complexes was conducted, leading to the isolation and characterization of numerous compounds with varying numbers of ammine and other ligands. mdpi.com

A pivotal moment in the history of coordination chemistry was the work of Alfred Werner, who, through his studies of cobalt and platinum ammine complexes, proposed his revolutionary coordination theory in 1893. wikipedia.orgnih.gov This theory correctly described the octahedral and square planar geometries of these complexes and explained the existence of isomers. The study of platinum(II) ammine complexes, with their distinct cis and trans isomers, provided crucial evidence for Werner's theories. wikipedia.org The discovery of the anticancer properties of cisplatin (B142131) by Barnett Rosenberg in the 1960s sparked a new wave of research into platinum(II) ammine complexes, focusing on their synthesis, reactivity, and biological activity. nih.gov

Contextualization of Tetraammineplatinum Diiodide within Platinum Coordination Chemistry

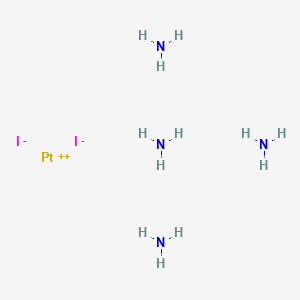

This compound, [Pt(NH₃)₄]I₂, is a classic example of a platinum(II) ammine complex. It consists of a central platinum(II) ion coordinated to four ammonia (B1221849) molecules, forming the complex cation [Pt(NH₃)₄]²⁺. This cation adopts the characteristic square planar geometry of Pt(II) complexes. The positive charge of the complex cation is balanced by two iodide anions (I⁻).

Within the broader landscape of platinum coordination chemistry, this compound serves as an important intermediate in the synthesis of other platinum compounds. patsnap.comgoogle.com Its reactivity is primarily centered around the exchange of the iodide counter-ions and reactions involving the tetraammineplatinum(II) cation itself. The study of its properties and reactions provides valuable insights into the behavior of platinum(II) ammine complexes in general. The radiation-chemical stability of tetraammineplatinum(II) halides has been investigated, showing a decrease in stability from chloride to bromide to iodide. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 14708-49-7 |

| Molecular Formula | H₁₂I₂N₄Pt |

| Molecular Weight | 517.03 g/mol |

| Appearance | Yellowish crystalline powder |

| Solubility | Sparingly soluble in water |

Structure

2D Structure

Properties

CAS No. |

14708-49-7 |

|---|---|

Molecular Formula |

H12I2N4Pt |

Molecular Weight |

517.02 g/mol |

IUPAC Name |

azane;platinum(2+);diiodide |

InChI |

InChI=1S/2HI.4H3N.Pt/h2*1H;4*1H3;/q;;;;;;+2/p-2 |

InChI Key |

LNPGYMSMESDZFL-UHFFFAOYSA-L |

SMILES |

N.N.N.N.[I-].[I-].[Pt+2] |

Canonical SMILES |

N.N.N.N.[I-].[I-].[Pt+2] |

Other CAS No. |

14708-49-7 |

Related CAS |

16455-68-8 (Parent) |

Synonyms |

tetraammineplatinum diiodide |

Origin of Product |

United States |

Synthetic Methodologies for Tetraammineplatinum Diiodide

Precursor Selection and Reactant Chemistry for Platinum(II) Ammine Complexes

The choice of the initial platinum precursor is a fundamental aspect of the synthesis of tetraammineplatinum(II) complexes. The selection is primarily dictated by factors such as reactivity, availability, and cost. A common and effective starting material is potassium tetrachloroplatinate(II) (K₂[PtCl₄]). This salt is readily soluble in water, providing a convenient medium for subsequent ligand exchange reactions.

Another precursor that can be utilized is ammonium (B1175870) chloroplatinate(IV), ((NH₄)₂[PtCl₆]). This Pt(IV) salt can be reduced in the presence of a suitable reducing agent and ammonia (B1221849) to yield the desired Pt(II) ammine complex. The chemistry involves the reduction of the platinum center from +4 to +2, followed by the coordination of ammine ligands.

Magnus' green salt, [Pt(NH₃)₄][PtCl₄], is also a potential starting material. This compound contains both the tetraammineplatinum(II) cation and the tetrachloroplatinate(II) anion. Treatment of Magnus' salt with an excess of ammonia can convert the [PtCl₄]²⁻ component into the [Pt(NH₃)₄]²⁺ cation, leading to the desired product upon introduction of iodide ions.

Direct Synthesis Routes and Optimization of Reaction Conditions

A direct and high-yield synthesis of a tetraammineplatinum(II) salt, which can then be converted to the diiodide, has been reported starting from potassium tetrachloroplatinate(II) google.com. This multi-step process serves as a prime example of a direct synthesis route. The initial step involves the reaction of K₂[PtCl₄] with an excess of potassium iodide (KI) to form potassium tetraiodoplatinate(II) (K₂[PtI₄]) in situ. This is followed by the addition of ammonia, which displaces the iodide ligands to form an intermediate, cis-diiododiammineplatinum(II) (cis-[Pt(NH₃)₂I₂]), as a precipitate google.com.

The subsequent steps involve the conversion of this intermediate to the final tetraammine complex. This is typically achieved by reacting the cis-[Pt(NH₃)₂I₂] with a silver salt, such as silver nitrate (B79036) (AgNO₃), to remove the iodide ligands as silver iodide (AgI) precipitate. This results in the formation of the diaqua complex, cis-[Pt(NH₃)₂(H₂O)₂]²⁺, in solution. Finally, the addition of excess concentrated ammonia to this solution leads to the displacement of the aqua ligands and the formation of the stable tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺ google.com. The introduction of iodide ions at this stage, for instance by using a soluble iodide salt, would then precipitate the desired tetraammineplatinum diiodide.

Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are controlled include temperature, reaction time, and the concentration of reactants. For instance, in the initial formation of cis-[Pt(NH₃)₂I₂], the reaction can be carried out at a moderately elevated temperature, such as 45°C, for several hours to ensure complete reaction google.com. The use of an excess of both potassium iodide and ammonia helps to drive the equilibria towards the desired products google.com.

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Starting Material | K₂[PtCl₄] | Readily available and water-soluble platinum(II) source. |

| Temperature | 45°C | Promotes a reasonable reaction rate without significant decomposition. |

| Reaction Time | 4-5 hours for each step | Ensures the completion of the respective reaction stages. |

| Reagent Excess | 50% excess KI, 30% excess ammonia | Maximizes the formation of the intermediate and final products by shifting the reaction equilibrium. |

| Reaction Environment | In the dark for the initial step | Prevents potential photochemical side reactions. |

Ligand Exchange Strategies for Ammine and Iodide Ligand Incorporation

Ligand exchange, or substitution, is a fundamental strategy in the synthesis of this compound. The process involves the replacement of ligands in the coordination sphere of the platinum(II) ion with ammine and, subsequently, the introduction of iodide as the counter-ion. These reactions in square planar d⁸ complexes like those of Pt(II) typically proceed through an associative mechanism cbpbu.ac.in.

The formation of the tetraammineplatinum(II) cation from a precursor like [PtCl₄]²⁻ occurs in a stepwise manner. Each of the four chloride ligands is sequentially replaced by an ammonia molecule. The general rate law for square planar substitution reactions, such as the reaction of [Pt(NH₃)₄]²⁺ with chloride ions, can be expressed as: Rate = (k₁ + k₂[Incoming Ligand])[[Pt Complex]] uci.edu. This two-term rate law suggests two parallel pathways for the substitution: a solvent-assisted pathway (represented by k₁) and a direct nucleophilic attack by the incoming ligand (represented by k₂) cbpbu.ac.in.

The substitution of ligands in square planar complexes is significantly influenced by the trans effect, which describes the ability of a ligand to labilize the ligand positioned trans to it umb.edu. The trans effect series for some common ligands is: CN⁻ > CO > NO > H⁻ > PR₃ > SCN⁻ > I⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O

In the synthesis starting from [PtCl₄]²⁻, the first ammonia molecule substitutes one chloride. In the subsequent step, the chloride trans to the first ammine is more labile than the chlorides cis to it, but since chloride has a stronger trans effect than ammonia, the incoming ammonia will preferentially substitute a chloride that is trans to another chloride. This ultimately leads to the formation of cis-[Pt(NH₃)₂Cl₂] as a major intermediate before further substitution leads to [Pt(NH₃)₃Cl]⁺ and finally [Pt(NH₃)₄]²⁺ umb.edu. When starting with K₂[PtI₄], the strong trans effect of the iodide ligands facilitates their substitution by ammonia.

The efficiency and selectivity of the synthesis of this compound are highly dependent on several reaction parameters.

Temperature: Higher temperatures generally increase the rate of ligand substitution reactions. However, excessively high temperatures can lead to decomposition of the ammine complexes or promote unwanted side reactions. A moderate temperature, such as 45-65°C, is often employed to strike a balance between reaction rate and product stability google.com.

Concentration of Reactants: The use of a stoichiometric excess of the incoming ligand (ammonia) is a common strategy to drive the ligand exchange equilibrium towards the formation of the fully substituted tetraammine complex google.com. Le Chatelier's principle dictates that a higher concentration of the reactant will shift the reaction to favor the product side, thus increasing the yield.

pH: The pH of the reaction medium is critical, especially when dealing with ammine ligands. In acidic solutions, ammonia exists as the ammonium ion (NH₄⁺), which is not a nucleophile and cannot coordinate to the platinum center. Therefore, the synthesis is typically carried out in neutral to basic conditions to ensure a sufficient concentration of free ammonia (NH₃).

Solvent: Aqueous solutions are most commonly used for the synthesis of tetraammineplatinum(II) salts due to the solubility of the platinum precursors and the ammonia reactant. The choice of solvent can also influence the solubility of intermediates and the final product, which is a key factor in their isolation.

Reaction Time: Sufficient time must be allowed for the ligand exchange reactions to reach completion. The progress of the reaction can be monitored by observing the disappearance of the starting material or the formation of the product, for instance, by a color change or the precipitation of an intermediate.

Isolation and Purification Techniques for High-Purity this compound

The isolation and purification of this compound are critical steps to ensure the final product is free from starting materials, byproducts, and other impurities. A common method for isolation, particularly when an intermediate like cis-[Pt(NH₃)₂I₂] is formed, is filtration google.com. The solid precipitate is collected from the reaction mixture and washed to remove any soluble impurities.

Washing the isolated solid is a crucial purification step. A sequence of washing with water and then a less polar solvent like ethanol (B145695) is often employed google.com. Water is effective at removing inorganic salts and other water-soluble byproducts, while ethanol helps to remove any organic impurities and aids in the drying of the final product.

For the final tetraammineplatinum(II) salt, if it is soluble in the reaction medium, concentration of the solution followed by cooling or the addition of a less polar solvent in which the product is insoluble can induce crystallization or precipitation. The resulting solid can then be collected by filtration.

To obtain high-purity this compound, recrystallization is a powerful technique. This involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution, followed by slow cooling. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent for recrystallization is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.

Vacuum drying is a common final step to remove any residual solvent from the purified product google.com. This is typically done at a moderately elevated temperature (e.g., 60-70°C) to ensure all volatile components are removed without causing thermal decomposition of the complex google.com. In some cases, anion exchange resins can be used to replace the counter-ions of a soluble tetraammineplatinum(II) salt with iodide ions, providing a clean method for obtaining the desired product.

Considerations for Scalable Synthesis and Industrial Relevance

The industrial synthesis of tetraammineplatinum compounds is of significant importance, as they are key precursors for the manufacturing of heterogeneous catalysts used in automotive catalytic converters and other chemical processes google.com. For a synthesis to be industrially viable, several factors must be considered.

Yield and Purity: High reaction yields are essential to maximize the output and minimize waste. The synthesis should consistently produce a product of high purity to meet the stringent requirements of its applications, for example, in catalysis where impurities can act as poisons. Patents for the synthesis of related tetraammineplatinum(II) salts report yields exceeding 90% and purities of 99.0% or higher, indicating the feasibility of efficient large-scale production google.com.

Process Safety and Environmental Impact: The handling of platinum compounds and other reagents on an industrial scale requires strict safety protocols. The environmental impact of the process, including the generation of waste streams, must be managed responsibly. The development of greener synthetic routes with reduced solvent usage and less hazardous byproducts is an ongoing area of research.

Scalability of Unit Operations: The laboratory procedures for synthesis, isolation, and purification must be scalable to industrial equipment. This includes considerations for large-scale reactors, filtration systems, and drying ovens. The process should be robust and easily controllable to ensure consistent product quality.

Process Control: In a large-scale setting, precise control over reaction parameters such as temperature, pressure, pH, and addition rates of reactants is crucial for maintaining batch-to-batch consistency and ensuring the safety of the operation.

The stability of tetraammineplatinum(II) solutions to hydrolysis and precipitation makes them particularly suitable for industrial applications where stable precursor solutions are required google.com.

Advanced Spectroscopic and Structural Elucidation of Tetraammineplatinum Diiodide

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid. For tetraammineplatinum(II) diiodide, this technique elucidates the geometry of the complex cation and the packing of ions within the crystal lattice.

The primary structural unit of tetraammineplatinum(II) diiodide is the tetraammineplatinum(II) cation, [Pt(NH3)4]2+. X-ray diffraction studies of closely related salts, such as the nitrate (B79036) and chloride analogues, provide a clear picture of this cation's geometry, which is directly applicable to the diiodide salt. researchgate.net

The central platinum(II) ion exhibits a d8 electron configuration and, as is typical for such complexes, adopts a square planar coordination geometry. quora.comdoubtnut.com This arrangement arises from the dsp2 hybridization of the platinum atom's orbitals. quora.com The platinum atom is coordinated by the nitrogen atoms of four ammine (NH3) ligands. The Pt-N bond lengths are consistently found to be in the range of 2.05 to 2.06 Å, and the N-Pt-N bond angles are very close to the ideal 90° for a perfect square plane. researchgate.netresearchgate.net This symmetrical coordination environment is a hallmark of the [Pt(NH3)4]2+ cation.

| Parameter | Value | Reference Compound |

|---|---|---|

| Coordination Geometry | Square Planar | [Pt(NH3)4]Cl2, Pt(NH3)42 |

| Pt-N Bond Length | ~2.05 Å | Pt(NH3)42researchgate.net |

| N-Pt-N Bond Angle | ~90° | Pt(NH3)42researchgate.net |

| Pt Hybridization | dsp2 | General quora.com |

In the solid state, the [Pt(NH3)4]2+ cations and iodide (I-) anions are arranged in a regular, repeating three-dimensional lattice. The primary forces governing this arrangement are electrostatic attractions between the dicationic platinum complex and the iodide anions.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. For [Pt(NH3)4]I2, these techniques are used to identify the characteristic vibrations of the ammine ligands and the platinum-nitrogen bonds. The [Pt(NH3)4]2+ cation, with its square planar D4h symmetry, has specific selection rules that determine which vibrations are active in the IR spectrum and which are active in the Raman spectrum.

The key vibrational modes observed include:

N-H stretching (νN-H): Typically found in the high-frequency region of the spectrum, around 3100-3300 cm-1.

N-H bending (δN-H): These include a degenerate bending mode near 1600 cm-1 and a symmetric bending ("umbrella") mode near 1300 cm-1.

NH3 rocking (ρr(NH3)): Occurring at lower frequencies, usually around 800-850 cm-1.

Pt-N stretching (νPt-N): These are crucial for characterizing the coordination sphere and are found in the far-infrared region, typically between 400 and 550 cm-1. nih.govresearchgate.net

Due to the center of symmetry in a D4h molecule, the rule of mutual exclusion applies: vibrations that are Raman active are IR inactive, and vice versa. For example, the symmetric Pt-N stretching mode (A1g symmetry) is expected to be strong in the Raman spectrum but absent in the IR spectrum. Conversely, the asymmetric Pt-N stretching mode (Eu symmetry) should be visible in the IR spectrum but not in the Raman. This complementarity makes the combined use of both techniques essential for a complete vibrational assignment. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic absorption and emission spectroscopy are powerful tools for probing the electronic transitions within a molecule. The study of tetraammineplatinum diiodide in this regard reveals key features of its coordination environment and the influence of its constituent ions.

Photoluminescence in platinum(II) complexes is a widely studied phenomenon, with emission properties being highly dependent on the nature of the ligands and the surrounding environment. The emission often originates from triplet excited states and can range from green to yellow for various platinum(II) complexes. rsc.orgresearchgate.net The luminescence of the tetraammineplatinum(II) cation itself is not as commonly reported as that of complexes with π-acceptor ligands. However, the study of related platinum complexes provides a framework for understanding potential emissive behavior. For instance, the photoluminescence of other platinum(II) complexes can be significantly enhanced under certain conditions, such as exposure to specific environments. rug.nl Any observed photoluminescence from this compound would likely be weak and would be influenced by factors such as solvent, temperature, and the presence of quenching species.

Table 1: Representative UV-Vis Absorption Data for Related Species

| Species | Absorption Maxima (λmax) | Reference |

| Triiodide Ion (I₃⁻) | ~290 nm, ~360 nm | researchgate.net |

| General Pt(II) Ammine Complexes | Visible and UV regions |

Mass Spectrometry Techniques for Molecular Integrity and Compositional Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and composition of coordination compounds. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly well-suited for the analysis of ionic and high-molecular-weight species like this compound.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of intact ions from solution to the gas phase. For this compound, ESI-MS is expected to primarily show the signal for the intact tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺. The isotopic pattern of this ion would be characteristic of platinum. The analysis of a related compound, tetraammineplatinum(II) nitrate, by ESI-MS has been reported to confirm its structure. asianpubs.org Furthermore, the mass spectrum of a similar compound, cis-diamminedichloroplatinum(II), shows fragments corresponding to the loss of ligands, which can provide insight into the stability of the coordination sphere. acs.org Based on these examples, the ESI-mass spectrum of this compound would likely be dominated by the [Pt(NH₃)₄]²⁺ ion, with potential observation of ion clusters or fragments depending on the instrumental conditions.

Table 2: Expected and Observed Mass Spectrometry Fragments for Tetraammineplatinum(II) and Related Complexes

| Complex | Technique | Expected/Observed Ion(s) | m/z | Reference |

| [Pt(NH₃)₄]I₂ | ESI-MS | [Pt(NH₃)₄]²⁺ | 131.5 (for ¹⁹⁵Pt) | Inferred |

| Pt(NH₃)₄₂ | ESI-MS | Confirmed structure | - | asianpubs.org |

| cis-[Pt(NH₃)₂Cl₂] | EI-MS | [Pt(NH₃)₂Cl₂]⁺, [Pt(NH₃)₂Cl]⁺, [Pt(NH₃)Cl₂]⁺, [PtCl₂]⁺ | 300, 265, 283, 266 (for ¹⁹⁵Pt, ³⁵Cl) | acs.org |

Complementary Analytical Techniques in Characterization

A comprehensive understanding of this compound requires the use of analytical techniques that complement spectroscopic and mass spectrometric data. These methods provide information on the thermal stability and three-dimensional structure of the compound.

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal decomposition and phase transitions of materials. While specific TGA/DSC data for pure this compound is not widely published, studies on related compounds provide valuable insights. For instance, the thermal decomposition of tetraalkylammonium iodides has been investigated, showing decomposition pathways that involve the loss of iodine. researchgate.net The thermal behavior of the tetraammineplatinum(II) cation has been studied in the context of its decomposition within zeolites, indicating a stepwise loss of ammonia (B1221849) ligands. researchgate.net A hypothetical thermogravimetric analysis of this compound would be expected to show initial loss of any lattice water, followed by the decomposition of the ammine ligands and subsequent decomposition involving the iodide ions at higher temperatures.

Table 3: Structural and Thermal Data for Related Tetraammineplatinum(II) Compounds

| Compound | Technique | Key Finding | Reference |

| Pt(NH₃)₄₂ | X-ray Diffraction | Square-planar [Pt(NH₃)₄]²⁺ cation | researchgate.net |

| [Pt(NH₃)₄]²⁺ in zeolite | Thermal Analysis | Stepwise loss of NH₃ ligands | researchgate.net |

| Tetraalkylammonium iodides | Thermal Analysis | Decomposition involves iodine loss | researchgate.net |

Coordination Chemistry and Ligand Dynamics in Tetraammineplatinum Diiodide Systems

Electronic Structure and Bonding in Platinum(II) Tetraammine Complexes

The platinum(II) ion in the tetraammineplatinum(II) complex has a d8 electronic configuration. fiveable.mewikipedia.org In a square planar geometric arrangement, the d-orbitals of the central metal ion are split into four distinct energy levels. A general d-orbital splitting diagram for a square planar complex shows that the dx²-y² orbital is the highest in energy due to its direct overlap with the ligand orbitals along the x and y axes. wikipedia.org The subsequent energy levels, in decreasing order, are typically the dxy, dz², and finally the degenerate dxz and dyz orbitals. wikipedia.org

The bonding in the [Pt(NH3)4]2+ cation primarily involves the formation of four strong sigma (σ) bonds. Each of the four ammonia (B1221849) ligands donates a lone pair of electrons to the vacant dsp² hybrid orbitals of the Pt(II) center. The eight d-electrons of the platinum ion occupy the lower energy d-orbitals (dxz, dyz, dz², and dxy), leaving the high-energy dx²-y² orbital empty. This electronic arrangement is a significant factor in the stability of the square planar geometry.

Table 1: D-Orbital Splitting in a Square Planar Pt(II) Complex

| Orbital | Relative Energy Level | Occupancy in [Pt(NH3)4]2+ |

| dx²-y² | Highest | 0 |

| dxy | High | 2 |

| dz² | Intermediate | 2 |

| dxz, dyz | Lowest (degenerate) | 4 |

Geometric Aspects of Square-Planar Platinum(II) Coordination

The square planar molecular geometry is a defining characteristic of coordination complexes with a d8 electron configuration, such as those of Pt(II), Pd(II), and Au(III). wikipedia.orgresearchgate.net This geometry involves the central platinum atom positioned at the center of a square, with the four ammonia ligands at the corners. wikipedia.org The bond angles between adjacent ligands are approximately 90°. The preference for this geometry in d8 complexes is a consequence of the electronic structure, where occupying the lower four d-orbitals and leaving the highest-energy dx²-y² orbital vacant provides significant electronic stabilization. wikipedia.org This arrangement minimizes ligand-ligand repulsion while maximizing the bonding interactions. The square planar geometry allows for strong intermolecular interactions, such as π-π stacking and Pt···Pt metallophilic contacts in some complexes, although these are less prominent in the simple tetraammine cation. researchgate.netresearchgate.net

Kinetic Inertness and Ligand Lability in Platinum(II) Systems

Kinetics in coordination chemistry distinguishes between complexes that undergo rapid ligand substitution (labile) and those that react slowly (inert). dalalinstitute.comlibretexts.org Platinum(II) complexes are characteristically kinetically inert. libretexts.orgunm.edu Their ligand substitution reactions often take hours or even days to complete. libretexts.org

This kinetic inertness can be attributed to several factors:

High Ligand Field Stabilization Energy (LFSE): The d8 configuration in a square planar field results in a large LFSE, which contributes to the thermodynamic stability of the complex. The formation of a five-coordinate transition state during substitution reactions often involves a loss of a portion of this stabilization energy, leading to a high activation energy barrier.

Strong Metal-Ligand Bonds: Platinum is a third-row transition metal, which forms strong covalent bonds with ligands due to effective orbital overlap.

Charge and Size: The +2 charge on the platinum ion contributes to a strong electrostatic attraction with the ligands. libretexts.org

While thermodynamically stable, a complex is not necessarily kinetically inert. For instance, [Fe(H2O)Cl]2+ is thermodynamically stable but kinetically labile. Conversely, [Co(NH3)6]3+ is kinetically inert but thermodynamically unstable in acidic solutions. libretexts.org Platinum(II) complexes like tetraammineplatinum(II) are both thermodynamically stable and kinetically inert.

Ligand Exchange Mechanisms: Associative Pathways

Ligand substitution reactions in square planar d8 complexes, including those of Pt(II), predominantly proceed through an associative mechanism. fiveable.melibretexts.orglibretexts.org This pathway involves the initial addition of an incoming nucleophile (the entering ligand) to the metal center, forming a higher-coordination-number intermediate, before the departure of the leaving group. fiveable.melibretexts.org

The process can be described in two main steps:

Formation of a Five-Coordinate Intermediate: The entering ligand approaches the square planar complex, typically along the vacant axial position, to form a five-coordinate intermediate. shef.ac.uk This intermediate usually adopts a trigonal bipyramidal or square pyramidal geometry. fiveable.meshef.ac.uk

Departure of the Leaving Group: The intermediate then rearranges, and the leaving group departs, restoring the square planar geometry with the new ligand incorporated. shef.ac.uk

This mechanism is distinct from a dissociative mechanism, where the leaving group departs first to form a three-coordinate intermediate. fiveable.melibretexts.org The associative pathway is favored for 16-electron square planar complexes because they are coordinatively unsaturated and can readily accommodate an incoming fifth ligand to form an 18-electron intermediate. libretexts.org

Kinetic studies of ligand substitution in Pt(II) complexes reveal a characteristic two-term rate law:

Rate = (k1 + k2[Y])[Complex]

Where:

[Complex] is the concentration of the platinum(II) complex.

[Y] is the concentration of the entering ligand (nucleophile).

k1 is the first-order rate constant for the solvent-assisted pathway.

k2 is the second-order rate constant for the direct nucleophilic attack pathway.

The k2 pathway corresponds to the direct associative mechanism described above, where the entering ligand Y directly attacks the complex. The k1 pathway is a two-step, solvent-assisted (solvolytic) pathway. First, a solvent molecule slowly displaces a ligand. In the second, faster step, the coordinated solvent molecule is quickly replaced by the entering ligand Y. This pathway's rate is independent of the concentration of Y because the initial solvolysis is the slow, rate-determining step. Large negative entropies of activation (ΔS‡) are typically observed for these reactions, which is consistent with an associative mechanism where the formation of the intermediate involves bringing multiple species together, leading to a more ordered transition state. rsc.org

The rates of substitution reactions in Pt(II) complexes are significantly influenced by the nature of both the entering nucleophile and the solvent.

Impact of the Nucleophile: The strength of the entering nucleophile directly affects the rate of the k2 pathway. Stronger nucleophiles attack the electron-deficient platinum center more readily, leading to a faster reaction rate. The nucleophilicity of a species is its ability to donate an electron pair to form a new covalent bond. libretexts.org For a series of common nucleophiles reacting with Pt(II) complexes, the rate constants can vary over several orders of magnitude. For instance, thiolate (RS-) is a much more reactive nucleophile than chloride (Cl-). libretexts.org

Impact of the Solvent: The solvent plays a crucial role primarily in the k1 pathway. A solvent with good coordinating ability can act as a nucleophile itself, facilitating the solvolytic pathway. Polar solvents can also stabilize the charged species and transition states involved in the reaction. razi.ac.ir In protic solvents like water or methanol, anions can be heavily solvated through hydrogen bonding, which can weaken their nucleophilicity by creating a "shell" of solvent molecules. libretexts.orgrazi.ac.ir In contrast, polar aprotic solvents (like DMF) solvate anions less effectively, leading to enhanced nucleophilicity and often faster reaction rates for the k2 pathway. razi.ac.iryoutube.com

Table 2: Relative Nucleophilicity and Reaction Rates in Pt(II) Substitution

| Nucleophile | General Nucleophilicity Order | Expected Impact on k2 |

| CH3S- | Very High | Very Fast |

| I- | High | Fast |

| SCN- | High | Fast |

| N3- | Medium | Moderate |

| Br- | Medium | Moderate |

| Cl- | Low | Slow |

| CH3OH | Very Low | Very Slow |

This table provides a generalized trend. Actual rates depend on the specific complex and reaction conditions.

The 'Trans Effect' and 'Trans Influence' in Directing Ligand Substitution

The 'trans effect' and 'trans influence' are foundational concepts in the chemistry of square planar complexes, first recognized by Ilya Ilich Chernyaev in Pt(II) systems. adichemistry.com They describe how a coordinated ligand influences the bond and reactivity of the ligand positioned trans (180°) to it.

The Trans Influence: This is a thermodynamic, ground-state effect. It refers to the ability of a ligand to weaken the bond of the ligand trans to it. libretexts.orgadichemistry.comrsc.org This weakening is observable as a lengthening of the metal-ligand bond, which can be measured by techniques like X-ray crystallography. rsc.org The trans influence is primarily attributed to competition for the metal's sigma orbitals. A strong σ-donor ligand will effectively donate electron density to the metal, weakening the bond to the ligand trans to it. libretexts.orgnih.gov

The Trans Effect: This is a kinetic phenomenon. It is defined as the effect of a ligand on the rate of substitution of the ligand positioned trans to it. libretexts.orgadichemistry.com A ligand with a strong trans effect will labilize the trans-positioned ligand, making it a better leaving group and accelerating its substitution. The trans effect operates by stabilizing the five-coordinate trigonal bipyramidal transition state. adichemistry.com Ligands that are strong π-acceptors (like C2H4, CO, CN-) are particularly effective at this, as they can withdraw electron density from the metal center in the crowded transition state, thus stabilizing it. adichemistry.comnih.govresearchgate.net

While the two phenomena are distinct, a ligand with a strong trans influence (a strong σ-donor) often also exhibits a significant trans effect because the ground-state bond weakening contributes to a lower activation energy for substitution. libretexts.org

The trans effect follows a well-established series, which allows for the rational synthesis of specific isomers of Pt(II) complexes.

Table 3: Abbreviated Trans Effect Series

| Ligand | Trans Effect Strength |

| CN-, CO, C2H4 | Very Strong |

| PR3, H-, CH3- | Strong |

| SCN-, I-, NO2- | Moderate |

| Br-, Cl- | Weak |

| py, NH3, OH-, H2O | Very Weak |

Order (from left to right): Very Strong > Strong > Moderate > Weak > Very Weak

For the tetraammineplatinum(II) cation, all ligands are ammonia (NH3), which has a very weak trans effect. Therefore, in a reaction like the substitution of one ammonia ligand, the choice of which one leaves is random until a different ligand is introduced into the coordination sphere.

Role of Iodide and Ammine Ligands in Directing Substitution

In the coordination sphere of square planar platinum(II) complexes such as tetraammineplatinum diiodide, the identity of the existing ligands profoundly influences the position of incoming substituents. This directive influence is primarily governed by the kinetic trans effect, which is the effect of a ligand on the rate of substitution of the ligand positioned directly opposite to it.

The trans effect operates through the stabilization of the transition state in an associative substitution mechanism, which is characteristic of square planar d8 metal complexes. Ligands that are strong σ-donors or effective π-acceptors are particularly adept at stabilizing the five-coordinate trigonal bipyramidal transition state, thereby weakening the bond of the ligand trans to them and facilitating its departure.

A well-established series ranks ligands based on their trans-directing ability. For the ligands present in a tetraammineplatinum(II) system, the order is as follows:

I⁻ > NH₃

Iodide (I⁻) is a significantly stronger trans-director than ammine (NH₃). The strong trans-directing nature of iodide is attributed to its potent σ-donor capabilities, which destabilize the metal-ligand bond trans to it in the ground state (a phenomenon also known as the trans influence) and stabilize the five-coordinate transition state. In contrast, ammine is a relatively poor trans-director.

This disparity in directing ability has significant implications for substitution reactions involving this compound. For instance, in a hypothetical substitution reaction on a complex containing both iodide and ammine ligands, the ligand positioned trans to an iodide ion would be the most labile and therefore the most likely to be replaced by an incoming nucleophile. Conversely, a ligand situated trans to an ammine group would be kinetically less prone to substitution.

| Ligand | Relative Trans-Directing Strength | Primary Electronic Characteristics | Effect on Trans Ligand |

|---|---|---|---|

| Iodide (I⁻) | Strong | Strong σ-donor | Significant labilization (weakening of the trans bond) |

| Ammine (NH₃) | Weak | σ-donor | Minimal labilization |

Aquation and Hydrolysis Reaction Mechanisms of Coordinated Ammine Ligands

The aquation and hydrolysis of platinum complexes are fundamental reactions that influence their reactivity and stability in aqueous environments. While the term "hydrolysis" in the context of platinum complexes often refers to the replacement of a ligand by water (aquation) or a hydroxide (B78521) ion, it can also describe reactions involving the coordinated ligands themselves. For coordinated ammine ligands in tetraammineplatinum(II) systems, the primary hydrolysis mechanism of the ligand itself involves the deprotonation of an N-H bond, a process that is particularly relevant under basic conditions.

This reaction is best described as a base hydrolysis mechanism. The process is initiated by the attack of a hydroxide ion (OH⁻) on a proton of a coordinated ammine ligand. This results in the deprotonation of the ammine (NH₃) to form an amido (NH₂⁻) ligand.

The key steps in this mechanism are:

Deprotonation: A hydroxide ion abstracts a proton from a coordinated ammine ligand, forming water and a transient amido-platinum complex. [Pt(NH₃)₄]²⁺ + OH⁻ ⇌ [Pt(NH₃)₃(NH₂)]⁺ + H₂O

Influence of the Amido Ligand: The newly formed amido ligand is a very strong π-donor and exerts a powerful trans effect. This significantly labilizes the ligand positioned trans to it. In the case of the [Pt(NH₃)₃(NH₂)]⁺ intermediate, an ammine ligand is trans to the amido group.

Substitution: The high trans effect of the amido group facilitates the dissociation of the trans ammine ligand. This can lead to a five-coordinate intermediate which then can be attacked by a solvent molecule (like water), resulting in a net substitution reaction.

This mechanism highlights that the hydrolysis of the ammine ligand (deprotonation) is the crucial first step that initiates subsequent ligand substitution reactions. The acidity of the coordinated ammine protons is significantly increased upon coordination to the platinum(II) center, making them susceptible to attack by a base.

| Stage | Description | Chemical Equation Example |

|---|---|---|

| 1. Deprotonation | A proton is abstracted from a coordinated ammine ligand by a hydroxide ion. | [Pt(NH₃)₄]²⁺ + OH⁻ → [Pt(NH₃)₃(NH₂)]⁺ + H₂O |

| 2. Formation of Amido Intermediate | An amido ligand is formed, which has a strong trans-directing effect. | - |

| 3. Labilization and Substitution | The ligand trans to the amido group is weakened and becomes susceptible to substitution. | [Pt(NH₃)₃(NH₂)]⁺ → Intermediate → Substitution Product |

Theoretical and Computational Investigations of Tetraammineplatinum Diiodide

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary computational tool for predicting the geometric and electronic structures of transition metal complexes, including those of platinum. nih.gov The accuracy of any computational prediction relies heavily on a precise initial geometry optimization. For platinum-containing species, systematic studies have been performed to identify the most reliable DFT methodologies.

Research evaluating various DFT functionals and basis sets has shown that the PBE0 hybrid functional, combined with the def2-TZVP basis set for ligand atoms, provides excellent performance for geometry optimization of platinum complexes. Furthermore, the inclusion of the Zeroth-Order Regular Approximation (ZORA) to account for relativistic effects, along with solvation and dispersion corrections, is crucial for achieving high accuracy. nih.gov This optimal methodology has been validated by comparing computationally predicted structures with experimental data from Extended X-ray Absorption Fine Structure (EXAFS), showing excellent agreement. nih.gov

For tetraammineplatinum diiodide, the application of this DFT protocol would involve optimizing the coordinates of the [Pt(NH₃)₄]²⁺ cation and the iodide anions. The calculation would yield key structural parameters such as Pt-N and N-H bond lengths and N-Pt-N bond angles. Beyond geometry, DFT calculations provide fundamental electronic structure information, including the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This analysis is essential for understanding the complex's reactivity and electronic properties.

| Parameter | Recommended Computational Method | Rationale/Importance |

| Functional | PBE0 | A hybrid functional that balances accuracy for a wide range of platinum complexes. nih.gov |

| Basis Set | def2-TZVP (for N, H, I) | Provides a flexible and accurate description of the electron density for ligand atoms. nih.gov |

| Relativistic Approximation | ZORA (Zeroth-Order Regular Approximation) | Essential for heavy elements like platinum to account for relativistic effects on electron orbitals. nih.gov |

| Solvation Model | CPCM (Conductor-like Polarizable Continuum Model) | Accounts for the influence of a solvent (e.g., water) on the geometry and electronic structure. nih.gov |

| Dispersion Correction | DFT-D3 | Includes corrections for van der Waals interactions, which can be important for non-covalent interactions. nih.gov |

Quantum Chemical Analysis of Metal-Ligand Bonding

To gain a deeper understanding of the nature of the chemical bonds within this compound, specialized quantum chemical analysis methods are employed. These techniques go beyond simple orbital descriptions to quantify and characterize the interactions between the platinum center and its ammine and iodide ligands.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex calculated wavefunctions into a localized representation corresponding to intuitive chemical concepts like core orbitals, lone pairs, and bonds. mpg.de For the [Pt(NH₃)₄]²⁺ cation, NBO analysis would characterize the Pt-N bonds by examining the donor-acceptor interactions between the filled lone pair orbitals of the ammonia (B1221849) ligands (Lewis base) and the vacant d-orbitals of the Pt(II) center (Lewis acid). The strength of these interactions can be quantified using second-order perturbation theory, providing a measure of the covalent character and stability of the Pt-N bonds. wisc.edu

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density (ρ) to define atoms and bonds. researchgate.netacs.org A bond critical point (BCP) is a location between two atoms where the electron density is at a minimum along the internuclear axis but a maximum in the perpendicular directions. The properties of the electron density at the Pt-N BCP, such as its magnitude (ρ_BCP) and its Laplacian (∇²ρ_BCP), provide insight into the nature of the interaction. researchgate.net A higher ρ_BCP value indicates a stronger bond. The sign of the Laplacian indicates whether the interaction is a shared-shell (covalent, ∇²ρ_BCP < 0) or closed-shell (ionic/electrostatic, ∇²ρ_BCP > 0) interaction. For Pt-N bonds in ammine complexes, these parameters quantify the degree of covalency and electrostatic contribution to the bond. researchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, such as ligand exchange or decomposition, that this compound might undergo in solution. These methods focus on mapping the potential energy surface (PES) to identify stable intermediates and the high-energy transition states that connect them.

A common reaction for square planar complexes like [Pt(NH₃)₄]²⁺ is ligand exchange with the solvent or other species. Computationally, this process can be modeled by calculating the energy profile for the approach of an incoming ligand and the departure of an existing one (e.g., an iodide ion associating with the complex). Methods like the synchronous transit-guided quasi-Newton (QST2) approach can be used to locate the transition state structure for such a reaction. ucsb.edu A transition state is a first-order saddle point on the PES, characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. youtube.com

Once the transition state is located and verified through a frequency calculation, the activation energy (the energy difference between the reactants and the transition state) can be determined. This value is critical for predicting the rate of the reaction. For complex systems in solution, a quantum mechanics/molecular mechanics (QM/MM) approach may be used, where the platinum complex is treated with high-level quantum mechanics and the surrounding solvent is modeled with a classical force field. nih.gov

Prediction and Interpretation of Spectroscopic Parameters through Computational Methods

Computational methods are widely used to predict and interpret the spectroscopic signatures of molecules, providing a direct link between theory and experiment.

UV-Vis Spectroscopy: The electronic absorption spectra of platinum complexes can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide the predicted absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. faccts.de For this compound, TD-DFT calculations can help assign the observed bands to specific electronic transitions, such as metal-centered (d-d) transitions or ligand-to-metal charge transfer (LMCT) events. Studies have shown that functionals like CAM-B3LYP can provide good agreement with experimental spectra for platinum complexes. nih.gov

NMR Spectroscopy: Predicting the Nuclear Magnetic Resonance (NMR) spectra of heavy metal complexes like those containing platinum is challenging but computationally feasible. Relativistic effects are paramount for accurately calculating the chemical shifts of nuclei like ¹⁹⁵Pt and ¹⁵N. nih.gov Four-component relativistic DFT calculations have been shown to provide reliable predictions of ¹⁹⁵Pt and ¹⁵N chemical shifts for platinum ammine complexes. nih.gov Such calculations can help assign experimental spectra, understand how the electronic environment influences the chemical shift, and predict how the spectrum might change upon ligand substitution or changes in the coordination sphere. researchgate.netrsc.org

| Spectroscopy Type | Computational Method | Predicted Parameters | Key Considerations |

| UV-Visible | TD-DFT (e.g., CAM-B3LYP) | Excitation energies (λ_max), Oscillator strengths | Choice of functional is critical; solvation models improve accuracy. nih.gov |

| NMR | Relativistic DFT | Chemical shifts (δ), J-coupling constants | Relativistic effects (e.g., ZORA, Dirac-Coulomb) are essential for ¹⁹⁵Pt. nih.govnih.gov |

| Infrared/Raman | DFT Frequency Calculation | Vibrational frequencies, Intensities/Activities | Requires an accurate optimized geometry; calculated frequencies are often scaled. |

Molecular Dynamics Simulations for Dynamic Behavior of Coordination Environments

While quantum mechanical calculations provide detailed information on static structures and energies, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with the environment over time. osti.gov An MD simulation solves Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the positions and velocities of atoms evolve.

For this compound in an aqueous solution, MD simulations can provide insights into several dynamic processes:

Solvation Structure: MD can reveal the structure and dynamics of water molecules in the first and second solvation shells around the [Pt(NH₃)₄]²⁺ cation. Ab initio MD simulations on the related [Pt(H₂O)₄]²⁺ ion have shown a well-defined first solvation shell and a more dynamic second shell. acs.org

Ion Pairing: Simulations can model the interaction between the [Pt(NH₃)₄]²⁺ cation and the iodide counter-ions, determining the preferred distances and orientations and calculating the potential of mean force for their association and dissociation. nih.govnih.gov

Ligand Dynamics: The simulations can track the rotational and vibrational motions of the ammine ligands, providing information on their flexibility and the dynamic nature of the Pt-N bonds. This can reveal transient hydrogen bonding between the ammine protons and surrounding water molecules or iodide ions. nih.gov

Classical MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For novel complexes, these parameters may need to be developed and validated against quantum chemical calculations or experimental data to ensure the accuracy of the simulation. nih.gov

Reaction Mechanisms and Chemical Reactivity of Tetraammineplatinum Diiodide

Kinetics and Thermodynamics of Ligand Substitution Reactions

Ligand substitution in square planar complexes, such as the tetraammineplatinum(II) ion, predominantly occurs via an associative mechanism (A or Iₐ). fiveable.meecontent.in This mechanism involves the approach of an incoming ligand (nucleophile) to the platinum center, forming a five-coordinate trigonal bipyramidal intermediate or transition state. fiveable.melibretexts.org This is followed by the departure of one of the original ligands.

The general rate law for the substitution reactions of [Pt(NH₃)₄]²⁺ and similar complexes typically shows a two-term expression: Rate = k₁[Complex] + k₂[Complex][Y] Here, 'Y' represents the entering ligand. The k₁ pathway corresponds to a solvent-assisted route where a solvent molecule first coordinates to the platinum center in the rate-determining step, followed by rapid substitution by Y. The k₂ pathway represents the direct nucleophilic attack of Y on the complex. econtent.inuci.edu

Key Mechanistic Features:

Associative Nature : The formation of a five-coordinate intermediate is the rate-determining step. fiveable.me Evidence for this mechanism comes from the negative values of the entropy of activation (ΔS‡), which indicate an increase in order as the entering group associates with the complex in the transition state. econtent.inrsc.org

Influence of Entering Ligand : The rate of reaction is sensitive to the nature of the incoming nucleophile (the k₂ term). Stronger nucleophiles lead to faster reaction rates. econtent.in

Influence of Leaving Group : The strength of the metal-ligand bond being broken also affects the reaction rate. However, in the case of [Pt(NH₃)₄]²⁺, the Pt-N bonds are kinetically quite inert, and substitution often requires harsh conditions or is facilitated by effects such as the trans effect in subsequent reaction steps. ualberta.ca

Activation parameters provide significant insight into the reaction mechanism. For associative pathways, the assembly of the transition state results in a more ordered system.

| Reaction | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | Mechanism |

|---|---|---|---|

| [Pt(pic)(H₂O)₂]²⁺ + L-cysteine (Step 1) | 34.91 ± 0.97 | -174.68 ± 2.18 | Associative |

| [Pt(pic)(H₂O)₂]²⁺ + L-cysteine (Step 2) | 29.10 ± 0.72 | -233.74 ± 2.4 | Associative |

Thermodynamically, the [Pt(NH₃)₄]²⁺ complex is very stable. However, kinetic lability and thermodynamic stability are not always correlated. ualberta.cacbspd.com For instance, while thermodynamically stable, the complex can undergo ligand exchange under appropriate conditions.

Redox Chemistry: Interconversion between Platinum(II) and Platinum(IV) States

The tetraammineplatinum(II) complex can be oxidized to form stable platinum(IV) complexes. Platinum(II) has a d⁸ electronic configuration and favors a square planar geometry, while platinum(IV) is a d⁶ ion and adopts an octahedral geometry. pitt.edu This change in coordination number and geometry is a key feature of its redox chemistry.

The oxidation of [Pt(NH₃)₄]²⁺ to a Pt(IV) species is an oxidative addition reaction. For instance, reaction with halogens (like I₂) would yield a trans-dihalido platinum(IV) complex: [Pt(NH₃)₄]²⁺ + I₂ → trans-[Pt(NH₃)₄I₂]²⁺

The interconversion between Pt(II) and Pt(IV) states proceeds through electron transfer mechanisms, which can be broadly classified as outer-sphere or inner-sphere. york.ac.uklibretexts.org

Outer-Sphere Electron Transfer : This mechanism involves the transfer of an electron between two complexes without any change in their primary coordination spheres. davuniversity.orgyoutube.com The coordination shells of the oxidant and reductant remain intact, and the electron "tunnels" between them. This pathway is likely for complexes that are substitution-inert. york.ac.uklibretexts.org

Inner-Sphere Electron Transfer : In this mechanism, a bridging ligand is shared between the oxidant and the reductant, forming a precursor complex. davuniversity.orgdalalinstitute.com The electron is transferred through this bridge, often accompanied by the transfer of the bridging ligand itself. This requires at least one of the complexes to be substitutionally labile to allow the bridge to form. youtube.com

The substitution reactions of Pt(IV) complexes are known to be significantly accelerated by the presence of Pt(II) species, which can act as catalysts, often involving a bridged intermediate. pitt.edu The reduction of the resulting Pt(IV) complex back to the Pt(II) state is also a crucial process, completing the redox cycle.

Mechanism of Hydration and Condensation Reactions

In aqueous solutions, ligands on a platinum complex can be replaced by water molecules in a process known as hydration or aquation. acs.orgnih.gov For the highly stable [Pt(NH₃)₄]²⁺ ion, the substitution of an ammonia (B1221849) ligand by water is generally a very slow process under mild conditions. However, related platinum-ammine complexes, particularly those with leaving groups like chloride, readily undergo aquation. acs.orgnih.gov

The aquated species, [Pt(NH₃)₃(H₂O)]²⁺, can then undergo deprotonation to form a hydroxo complex: [Pt(NH₃)₃(H₂O)]²⁺ ⇌ [Pt(NH₃)₃(OH)]⁺ + H⁺

These hydroxo complexes are key intermediates in condensation reactions, where they can react with other platinum species to form larger, polynuclear complexes. researchgate.net A common reaction is the formation of a di-μ-hydroxo-bridged dimer, where two platinum centers are linked by two bridging hydroxide (B78521) ligands. colab.wsacs.orgacs.org

2 [Pt(NH₃)₂(H₂O)₂]²⁺ ⇌ [(NH₃)₂Pt(μ-OH)₂Pt(NH₃)₂]²⁺ + 2 H₃O⁺

The formation of these bridged species is driven by the propensity of Pt(II) to form stable μ-hydroxido linkages. colab.ws The structure of these dimers can be either planar or bent, depending on the counter-ions and crystal packing forces. researchgate.net Further condensation can lead to the formation of trimers and larger oligomeric species, particularly under conditions of increasing pH. researchgate.netslu.se

Reactivity Profiles with Diverse Inorganic and Organic Substrates

The tetraammineplatinum(II) cation serves as a versatile precursor for the synthesis of other platinum complexes through ligand substitution. Its reactivity is heavily influenced by the principles of the trans effect, which dictates the position at which an incoming ligand will substitute. libretexts.org

Reactivity with Inorganic Substrates: A classic example of the reactivity of [Pt(NH₃)₄]²⁺ is its reaction with chloride ions to synthesize the isomers of diamminedichloridoplatinum(II). The sequential substitution of ammonia ligands by chloride allows for the controlled synthesis of trans-platin due to the trans effect of the ligands. uci.eduslideshare.net Because Cl⁻ has a stronger trans effect than NH₃, once the first NH₃ is replaced by Cl⁻, the second Cl⁻ is directed to the position trans to the first Cl⁻, leading to the trans isomer. libretexts.org

[Pt(NH₃)₄]²⁺ + 2 Cl⁻ → trans-[Pt(NH₃)₂Cl₂] + 2 NH₃

Reactivity with Organic Substrates: The [Pt(NH₃)₄]²⁺ complex can react with various organic molecules, especially those containing soft donor atoms like sulfur. For example, it reacts with thiourea (B124793) (tu), a strong nucleophile with a very high trans effect. The reaction typically leads to the substitution of all four ammonia ligands to form the highly stable tetrakis(thiourea)platinum(II) complex. uci.edu

[Pt(NH₃)₄]²⁺ + 4 tu → [Pt(tu)₄]²⁺ + 4 NH₃

The high trans effect of thiourea ensures that once one ammonia is replaced, the ligand trans to the newly added thiourea is labilized, leading to rapid subsequent substitutions. uci.edu This high reactivity towards sulfur-containing biomolecules is a key aspect of the broader chemistry of platinum complexes.

Applications of Tetraammineplatinum Diiodide in Advanced Materials and Catalysis

Heterogeneous Catalysis

Tetraammineplatinum diiodide is also a relevant precursor for the synthesis of heterogeneous catalysts, where the active platinum species is supported on a solid material. Tetraammineplatinum compounds are considered indispensable in various industrial applications for creating these supported catalysts. umicore.com

Single-atom catalysts (SACs) represent a frontier in catalysis, maximizing the efficiency of precious metals like platinum by dispersing them as individual atoms on a support. This approach ensures that nearly every platinum atom is an active site. The synthesis of SACs often involves the impregnation of a support with a precursor solution followed by a reduction or thermal treatment step.

While specific literature detailing the use of this compound for SAC fabrication is scarce, the general principles apply. Tetraammineplatinum(II) salts are excellent candidates for this process due to their stability and solubility, which allows for controlled deposition onto supports. matthey.comumicore.com The goal is to achieve strong metal-support interactions that anchor the individual platinum atoms and prevent them from agglomerating into larger nanoparticles, which is a common challenge in SAC synthesis. The choice of precursor and support material is critical for creating stable and highly active single-atom sites.

The structure of the platinum precursor, including its ligands and counter-ions, can significantly impact the final properties of a heterogeneous catalyst. The choice between different tetraammineplatinum(II) salts (e.g., diiodide vs. dinitrate vs. dichloride) can influence the dispersion of platinum on the support, the particle size of the resulting metal nanoparticles, and the presence of residual ions that might act as poisons or promoters.

For example, chlorine-containing precursors can sometimes be detrimental to the performance of certain catalysts, leading to a preference for chlorine-free precursors like nitrates or acetates. google.com The strong coordination of the ammine ligands in the [Pt(NH₃)₄]²⁺ complex helps ensure a uniform distribution of platinum during the initial impregnation step. The subsequent decomposition of these ammine ligands during calcination must be carefully controlled to produce highly dispersed platinum nanoparticles or single atoms. The exceptional stability of tetraammineplatinum solutions—resisting dilution, hydrolysis, and precipitation—makes them a preferred choice for synthesizing various types of heterogeneous catalysts, including those used in automotive catalytic converters. umicore.com

Table 1: Comparison of Common Platinum Precursors and Their Characteristics

| Precursor Compound | Common Anion(s) | Key Characteristics | Typical Application |

| Tetraammineplatinum(II) Salts | Nitrate (B79036), Acetate, Chloride, Iodide | High stability in solution, good solubility (acetate, nitrate), provides [Pt(NH₃)₄]²⁺ cation. umicore.comgoogle.com | Preparation of supported heterogeneous catalysts. matthey.comumicore.com |

| Hexachloroplatinic Acid | Chloride | Highly soluble in water, common and inexpensive Pt precursor. | General catalyst preparation, electrocatalysis. |

| Platinum(II) Acetylacetonate | Acetylacetonate | Soluble in organic solvents. | Used in non-aqueous synthesis routes for nanoparticles. |

Contributions to Materials Science

The application of this compound and related salts extends beyond catalysis into the broader field of materials science, particularly for the synthesis of advanced multi-metallic and composite materials. These precursors act as building blocks, providing a reliable source of platinum for incorporation into complex structures.

Research has demonstrated the use of tetraammineplatinum(II) salts as single-source precursors for creating bimetallic or metal-oxide nanomaterials. For example, tetraammineplatinum(II) chromate, [Pt(NH₃)₄]CrO₄, can be thermally decomposed to produce nanosized Pt-Cr₂O₃ composites. nih.govresearcher.life The thermolysis of this salt in an inert or oxidizing atmosphere proceeds through an intermediate phase before decomposing into chromium(III) oxide and metallic platinum. nih.govresearcher.life These resulting composite materials have shown high catalytic activity for CO oxidation processes. nih.govresearcher.life

Similarly, double complex salts containing the tetraammineplatinum(II) cation have been synthesized and used to create bimetallic alloys. The thermal decomposition of a salt like {[Pt(NH₃)₄][VO(C₂O₄)₂]}n in a hydrogen atmosphere leads to the formation of a bimetallic solid solution, Pt₀.₆V₀.₄. rsc.org This method allows for precise stoichiometric control and intimate mixing of the constituent metals at the atomic level, which is difficult to achieve through other methods. The use of the [Pt(NH₃)₄]²⁺ cation as a component in these tailored precursors is a key strategy for designing and synthesizing advanced materials with specific properties. researchgate.net

Development of Optoelectronic Materials and Devices

There is currently limited direct research available detailing the specific applications of this compound in the development of optoelectronic materials and devices. While various platinum(II) complexes are known for their promising photophysical properties, including strong luminescence and utility as phosphors in organic light-emitting diodes (OLEDs), specific data on this compound for these applications is not prevalent in the reviewed literature. researchgate.netrsc.org The focus of research on platinum(II) complexes in optoelectronics has largely been on compounds featuring cyclometalating ligands, which enhance luminescence efficiencies. researchgate.net The electronic and photophysical properties of platinum(II) complexes are highly tunable by modifying their ligands, which can lead to a range of emission colors from blue-green to red. rsc.orgacs.orgnih.gov However, detailed studies on the specific optoelectronic characteristics of this compound are not sufficiently documented to outline its role in this field.

Sensing Applications Utilizing Luminescent Properties

Precursor for the Synthesis of Other Specialty Platinum Complexes

This compound and its closely related analogues serve as important precursors in the synthesis of other specialty platinum complexes, most notably in the production of clinically significant anticancer drugs like cisplatin (B142131). The synthesis of cisplatin, cis-[Pt(NH₃)₂Cl₂], often proceeds through a diiodo intermediate to ensure the correct stereochemistry of the final product. iitk.ac.innih.govresearchgate.net

The process typically begins with potassium tetrachloroplatinate(II), K₂[PtCl₄], which is converted to the tetraiodo analogue, K₂[PtI₄]. The addition of ammonia (B1221849) then leads to the precipitation of cis-diamminediiodoplatinum(II), cis-[Pt(NH₃)₂I₂]. iitk.ac.innih.gov This diiodo complex is a crucial intermediate because the strong trans effect of the iodide ligands directs the incoming ammine ligands to the cis positions. iitk.ac.in

The iodide ligands in cis-[Pt(NH₃)₂I₂] are then replaced by aqua ligands through reaction with silver nitrate, which precipitates the insoluble silver iodide. iitk.ac.inresearchgate.net The resulting diaqua complex, cis-[Pt(NH₃)₂(OH₂)₂]²⁺, is then treated with a chloride salt to yield the final cis-[Pt(NH₃)₂Cl₂] product. nih.gov This multi-step synthesis, which utilizes a diiodo platinum(II) ammine complex, is a widely adopted method for producing isomerically pure cisplatin. nih.gov

The reactivity of the platinum-iodide bond allows for the substitution of iodide with other ligands, making this compound and related compounds versatile starting materials for the synthesis of a variety of platinum(II) complexes with tailored properties for applications in catalysis and materials science. wku.edunih.govmdpi.com

Future Research Directions and Outlook for Tetraammineplatinum Diiodide

Synergistic Integration of Experimental and Computational Approaches

The synergy between experimental synthesis and characterization with computational modeling is a powerful paradigm for accelerating the discovery and understanding of novel materials. For tetraammineplatinum diiodide, this integrated approach holds significant promise. Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Molecular Dynamics (MD), can provide a wealth of information on energies, electronic properties, geometries, and reaction mechanisms of platinum complexes. mdpi.com

Future research will likely focus on:

Predictive Modeling: Utilizing DFT and its time-dependent formulation (TD-DFT) to predict the electronic spectra and excited-state properties of this compound and its derivatives. nih.gov This can guide the design of new materials with tailored optical or electronic properties.

Mechanism Elucidation: Computational studies can unravel the intricate mechanisms of reactions involving the tetraammineplatinum(II) cation, such as ligand exchange or catalytic cycles. mdpi.com This is crucial for optimizing synthetic routes and designing more efficient catalysts.

Solid-State Simulations: MD simulations can be employed to model the solid-state behavior of this compound, including its crystal packing, defect formation, and interactions with other molecules. This can provide insights into its material properties and potential for solid-state applications.

By benchmarking computational results against experimental data from techniques like X-ray diffraction and various spectroscopic methods, a more robust and comprehensive understanding of this compound can be achieved. This iterative feedback loop between theory and experiment will be instrumental in guiding the rational design of new platinum-based functional materials.

Exploration of Novel Synthetic Methodologies and High-Throughput Synthesis

While established methods for the synthesis of tetraammineplatinum(II) salts exist, future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic routes. A reported novel synthesis for the precursor, tetraammineplatinum(II) nitrate (B79036), involves the reaction of K₂PtCl₄ with KI and ammonia (B1221849) to form a cis-[Pt(NH₃)₂I₂] intermediate, which is then converted to the nitrate salt. researchgate.netmemphis.edu This suggests that the diiodide complex itself is a key intermediate in the synthesis of other tetraammineplatinum(II) salts.

Key areas for future exploration include:

Direct Synthesis Routes: Investigating one-pot or streamlined synthetic procedures to directly obtain high-purity this compound, potentially avoiding the isolation of multiple intermediates.

Green Chemistry Approaches: The development of synthetic methods that utilize less hazardous solvents, reduce energy consumption, and minimize waste generation will be a significant focus.

High-Throughput Synthesis and Screening: The application of automated synthesis and high-throughput screening techniques could rapidly generate and evaluate a large library of this compound derivatives with varied properties. nih.gov This approach, which has been successfully applied to other platinum drug candidates, could accelerate the discovery of new materials with desired functionalities. nih.gov

The table below outlines a conceptual high-throughput synthesis approach for platinum-ammine complexes.

| Step | Description | Key Parameters for Variation | High-Throughput Method |

|---|---|---|---|

| 1. Precursor Preparation | Preparation of a soluble platinum(II) precursor solution. | Platinum salt (e.g., K₂PtCl₄), solvent composition, concentration. | Automated liquid handling systems for precise dispensing of reagents. |

| 2. Ligand Addition | Introduction of ammonia and iodide sources. | Ammonia concentration, iodide salt (e.g., KI, NaI), stoichiometry, temperature. | Parallel reactors or microfluidic devices for simultaneous reactions under different conditions. |

| 3. Reaction and Crystallization | Formation and precipitation of the this compound product. | Reaction time, temperature profile, cooling rate. | Automated monitoring of precipitation and crystal growth using in-situ probes. |

| 4. Product Isolation and Characterization | Separation and analysis of the synthesized compounds. | Filtration method, washing solvents. | Robotic systems for sample handling, followed by rapid characterization techniques like powder X-ray diffraction (PXRD) and Raman spectroscopy. |

Advancement in Catalytic Applications and Design Principles

Tetraammineplatinum(II) compounds are recognized as stable precursors for the manufacturing of supported platinum catalysts. mdpi.com These catalysts are crucial in various industrial processes, including chemical synthesis and automotive catalytic converters. researchgate.net Future research in this area will likely concentrate on enhancing the performance and durability of these catalysts.

Key research directions include:

Nanocatalyst Development: Utilizing this compound as a precursor to synthesize highly dispersed platinum nanoparticles on various support materials. The choice of support and the synthesis conditions can significantly influence the size, shape, and catalytic activity of the resulting nanoparticles.

Bimetallic and Alloy Catalysts: Exploring the use of this compound in the preparation of bimetallic or alloy catalysts. The addition of a second metal can modify the electronic properties of platinum and enhance its catalytic performance for specific reactions, such as selective ammonia oxidation. memphis.edu

Understanding Structure-Activity Relationships: A central goal will be to establish clear design principles that link the structure of the platinum catalyst at the atomic level to its catalytic activity and selectivity. rsc.org This involves detailed characterization of the catalyst's surface and active sites, coupled with kinetic studies and computational modeling.

The following table summarizes key design principles for platinum-based catalysts derived from tetraammineplatinum precursors.

| Design Principle | Objective | Approach | Potential Application |

|---|---|---|---|

| Control of Particle Size and Dispersion | Maximize the number of active sites and enhance reactivity. | Varying precursor concentration, reduction method, and support material. | Oxygen reduction reaction in fuel cells. nih.gov |

| Modification of Electronic Properties | Tune the binding energies of reactants and intermediates to optimize reaction rates. | Alloying with other metals (e.g., Co, Ni), creating core-shell structures. | Selective oxidation reactions. memphis.edu |

| Enhancement of Catalyst Stability | Prevent catalyst deactivation through sintering or leaching. | Using robust support materials (e.g., graphitic carbons), creating protective overcoats. | High-temperature catalytic processes. |

| Optimization of Support Interactions | Improve metal dispersion and create unique active sites at the metal-support interface. | Utilizing supports with specific functional groups or defect sites. | Biomass conversion. |

Harnessing Unique Solid-State Properties for Material Innovation

The solid-state properties of this compound, such as its crystal structure and potential for intermolecular interactions, offer opportunities for the development of novel functional materials. While the crystal structure of the nitrate salt is known, detailed structural information for the diiodide salt is less common. researchgate.net

Future research could focus on:

Crystal Engineering: Systematically studying the crystallization of this compound to control its crystal habit and packing. The introduction of different counterions or co-crystallizing agents could lead to new solid-state structures with interesting properties.

Luminescent Materials: Investigating the photoluminescent properties of this compound. Platinum(II) complexes are known to exhibit phosphorescence, and by modifying the ligands or the crystal environment, it may be possible to develop new luminescent materials for applications in organic light-emitting diodes (OLEDs) or sensors. rsc.org

Conductive Materials: Exploring the potential for creating one-dimensional conductive materials through the stacking of square-planar tetraammineplatinum(II) cations. This has been observed in related compounds like Magnus' green salt and could be a fruitful area of investigation for this compound.

Methodological Innovations in Characterization and Analysis

Advancements in analytical techniques will be crucial for gaining a deeper understanding of this compound and its derivatives. Beyond standard techniques like elemental analysis, IR, and NMR spectroscopy, more sophisticated methods will be employed.

Future directions in characterization include:

Advanced X-ray Diffraction Techniques: Single-crystal X-ray diffraction will remain essential for determining precise molecular and crystal structures. mdpi.com In-situ diffraction studies could provide insights into structural changes during reactions or under different environmental conditions.

Solid-State NMR Spectroscopy: This technique can provide detailed information about the local environment of the platinum and nitrogen atoms in the solid state, complementing data from X-ray diffraction.

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique that can be used to determine the chemical composition and electronic structure of the surface of catalysts derived from this compound. mdpi.com

In-situ and Operando Spectroscopy: Applying spectroscopic techniques under reaction conditions (in-situ and operando) will be key to understanding the dynamic behavior of catalysts and materials in real-time. This can provide valuable information about reaction intermediates and deactivation mechanisms.

The continued development and application of these advanced characterization methods will provide unprecedented insights into the structure, bonding, and reactivity of this compound, paving the way for its future applications in catalysis and materials science.

Q & A

Q. What are the standard synthetic protocols for preparing tetraammineplatinum diiodide, and how can reaction conditions be optimized?

this compound is typically synthesized by reacting platinum(II) precursors (e.g., PtCl₂) with ammonia and iodide ions under controlled conditions. A common method involves refluxing aqueous solutions of ammonium iodide and platinum salts in the presence of excess ammonia. Reaction parameters such as pH, temperature (e.g., 60–80°C), and stoichiometric ratios must be optimized to avoid side products like [Pt(NH₃)₄]Cl₂ or unreacted PtI₂. Monitoring via thin-layer chromatography (TLC) or UV-Vis spectroscopy helps track reaction progress .